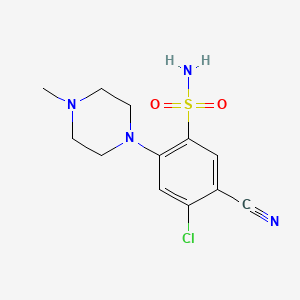
Phenol, 4-(5-pentyl-2-pyrimidinyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenol, 4-(5-pentyl-2-pyrimidinyl)- is an organic compound that belongs to the class of phenols, which are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This compound is notable for its unique structure, which includes a pyrimidine ring substituted with a pentyl group at the 5-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phenols typically involves nucleophilic aromatic substitution reactions. For phenol, 4-(5-pentyl-2-pyrimidinyl)-, the synthetic route may involve the reaction of a suitable pyrimidine derivative with a phenol under specific conditions. The reaction conditions often include the use of strong bases such as sodium hydride or sodium amide to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of phenols generally involves processes such as the Hock process, which is used for the large-scale production of phenol from cumene.
Analyse Des Réactions Chimiques
Types of Reactions
Phenol, 4-(5-pentyl-2-pyrimidinyl)-, like other phenols, can undergo various chemical reactions, including:
Reduction: Quinones derived from phenols can be reduced back to phenols using reducing agents like sodium borohydride.
Substitution: Phenols are highly reactive towards electrophilic aromatic substitution reactions due to the activating effect of the hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄)
Substitution: Nitric acid (HNO₃) for nitration, halogens (Cl₂, Br₂) for halogenation, sulfuric acid (H₂SO₄) for sulfonation.
Major Products
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Nitro, halo, and sulfonyl derivatives of phenol.
Applications De Recherche Scientifique
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: May be studied for its interactions with biological molecules and potential bioactivity.
Industry: Could be used in the development of new materials or as an intermediate in chemical manufacturing.
Mécanisme D'action
The mechanism of action of phenol, 4-(5-pentyl-2-pyrimidinyl)-, involves its interaction with molecular targets through its hydroxyl and pyrimidine groups. These interactions can affect various biochemical pathways, potentially leading to biological effects. The exact molecular targets and pathways involved would depend on the specific context of its use and the nature of the biological system .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenol: The parent compound with a hydroxyl group attached to a benzene ring.
4-Hexylresorcinol: A phenol derivative with a hexyl group, used as an antiseptic.
2,4-Dichlorophenol: A chlorinated phenol used in the synthesis of herbicides.
Uniqueness
Phenol, 4-(5-pentyl-2-pyrimidinyl)-, is unique due to the presence of the pyrimidine ring substituted with a pentyl group, which distinguishes it from other phenol derivatives. This unique structure may confer specific chemical and biological properties that are not observed in other similar compounds .
Propriétés
Numéro CAS |
58415-60-4 |
|---|---|
Formule moléculaire |
C15H18N2O |
Poids moléculaire |
242.32 g/mol |
Nom IUPAC |
4-(5-pentylpyrimidin-2-yl)phenol |
InChI |
InChI=1S/C15H18N2O/c1-2-3-4-5-12-10-16-15(17-11-12)13-6-8-14(18)9-7-13/h6-11,18H,2-5H2,1H3 |
Clé InChI |
SCAKAIXLVHLRBY-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC1=CN=C(N=C1)C2=CC=C(C=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


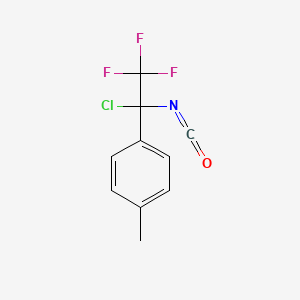
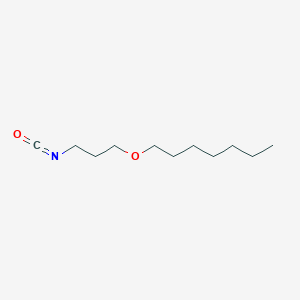
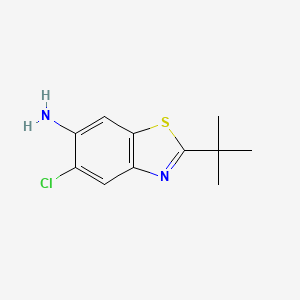
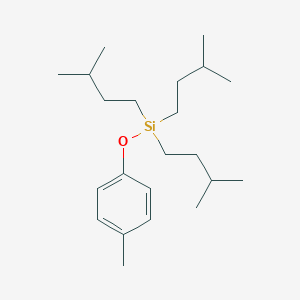
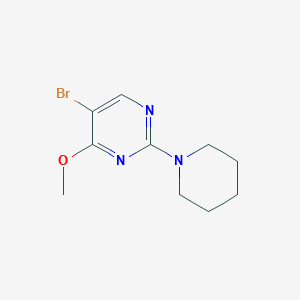
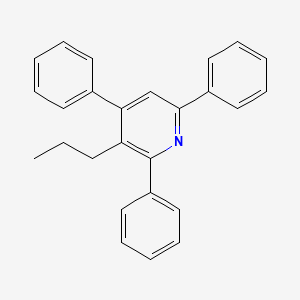
![8-Oxo-7-[2-(2-phosphonophenyl)hydrazinylidene]-7,8-dihydroquinoline-5-sulfonic acid](/img/structure/B14620412.png)
![Dodecyl[(2-fluorophenyl)methyl]methylsulfanium chloride](/img/structure/B14620421.png)
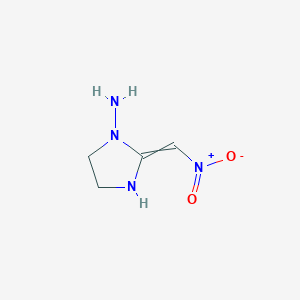
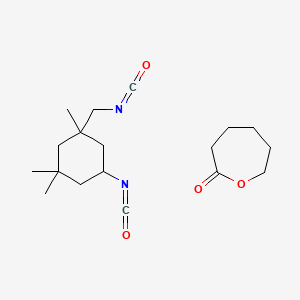

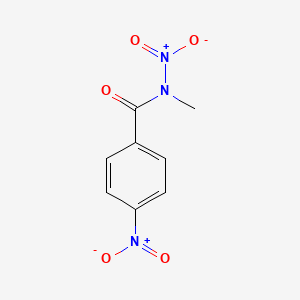
![Dimethyl [2-(4-bromophenyl)-2-oxoethyl]phosphonate](/img/structure/B14620454.png)
